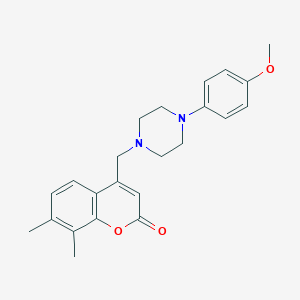

4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Description

Chemical Identity and Structural Characterization

Molecular Structure and Fundamental Properties

The molecular structure of 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is characterized by a coumarin core system that is substituted with a complex piperazine-containing side chain. The fundamental molecular formula is established as C23H26N2O3, corresponding to a molecular weight of 378.5 grams per mole. This molecular composition indicates the presence of 23 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, reflecting the substantial structural complexity of the compound.

The coumarin backbone forms the central structural element, consisting of a fused benzene-pyrone ring system that provides the characteristic 2H-chromen-2-one framework. This core structure is distinguished by the presence of two methyl substituents located at positions 7 and 8 of the benzene ring portion of the coumarin nucleus. These methyl groups contribute significantly to the lipophilic character of the molecule and influence its electronic properties through their electron-donating effects. The positioning of these methyl groups creates a specific substitution pattern that differentiates this compound from other coumarin derivatives that may contain hydroxyl or methoxy groups at these positions.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C23H26N2O3 |

| Molecular Weight | 378.5 g/mol |

| Carbon Atoms | 23 |

| Hydrogen Atoms | 26 |

| Nitrogen Atoms | 2 |

| Oxygen Atoms | 3 |

The piperazine moiety is connected to the coumarin core through a methylene bridge at position 4, creating a flexible linker that allows for conformational adaptability. This structural feature is particularly important as it enables the molecule to adopt various three-dimensional conformations that may be essential for biological activity. The piperazine ring itself carries a 4-methoxyphenyl substituent at one of its nitrogen atoms, adding an additional aromatic system to the overall molecular architecture. The methoxy group on this phenyl ring serves as an electron-donating substituent that influences the electronic distribution throughout the aromatic system.

The three-dimensional structure of the molecule can be described using various conformational parameters. The coumarin core maintains a planar configuration due to its aromatic character, while the piperazine ring adopts a chair conformation typical of six-membered saturated heterocycles. The methylene bridge provides rotational freedom between the coumarin and piperazine portions of the molecule, allowing for dynamic conformational changes that may be relevant to biological interactions. The 4-methoxyphenyl group can rotate around the carbon-nitrogen bond connecting it to the piperazine ring, further contributing to the conformational flexibility of the compound.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one, which provides a comprehensive description of the molecular structure according to standardized naming conventions. This nomenclature systematically identifies each structural component and its position within the overall molecular framework, beginning with the coumarin core and progressing through the various substituents and functional groups.

The compound has been assigned the Chemical Abstracts Service registry number 775312-10-2, which serves as a unique identifier in chemical databases and literature. This registry number facilitates precise identification and retrieval of information about the compound across various scientific and commercial databases. The assignment of this specific registry number indicates that the compound has been synthesized and characterized sufficiently to warrant inclusion in the Chemical Abstracts Service database.

| Chemical Identifier | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |

| Chemical Abstracts Service Number | 775312-10-2 |

| PubChem Compound Identifier | 2078117 |

| Standard International Chemical Identifier | InChI=1S/C23H26N2O3/c1-16-4-9-21-18(14-22(26)28-23(21)17(16)2)15-24-10-12-25(13-11-24)19-5-7-20(27-3)8-6-19/h4-9,14H,10-13,15H2,1-3H3 |

| Standard International Chemical Identifier Key | BSXHXAPFWQXXOP-UHFFFAOYSA-N |

Several alternative nomenclature systems and synonyms exist for this compound, reflecting different naming conventions and database standards. The compound is also referenced by various abbreviated forms and alternative systematic names in different chemical databases. The Simplified Molecular Input Line Entry System notation for the compound is CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C, which provides a linear representation of the molecular structure suitable for computational applications.

The Standard International Chemical Identifier string offers the most comprehensive structural representation, encoding all connectivity information, stereochemistry, and molecular formula details in a standardized format. The corresponding Standard International Chemical Identifier Key provides a hashed version of this information that serves as a shorter, fixed-length identifier while maintaining uniqueness. These standardized identifiers are essential for database searching, cheminformatic analyses, and ensuring consistent communication about the compound across different research groups and publications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one through analysis of the magnetic environments of its constituent nuclei. The proton nuclear magnetic resonance spectrum of this compound would be expected to display characteristic signal patterns based on the functional groups present and their electronic environments.

The methyl groups at positions 7 and 8 of the coumarin nucleus would appear as distinct singlets in the aliphatic region of the spectrum, typically resonating between 2.0 and 2.5 parts per million. These signals would integrate for three protons each and would show no coupling due to the absence of neighboring protons. The unique chemical environments of these two methyl groups, created by their different positions on the aromatic ring and the influence of the lactone oxygen, would result in slightly different chemical shifts for each group.

The methoxy group attached to the phenyl ring would generate a characteristic singlet around 3.7 to 3.8 parts per million, integrating for three protons. This signal would be relatively isolated from other peaks due to the distinctive electronic environment created by the oxygen-carbon bond. The methylene bridge connecting the coumarin and piperazine moieties would produce a singlet around 3.5 to 3.7 parts per million, integrating for two protons. This signal might show some coupling to the adjacent piperazine protons, resulting in a more complex multipicity pattern.

| Functional Group | Expected Chemical Shift Range | Integration | Multiplicity |

|---|---|---|---|

| 7,8-Dimethyl groups | 2.0-2.5 ppm | 3H each | Singlet |

| 4-Methoxyphenyl methoxy | 3.7-3.8 ppm | 3H | Singlet |

| Methylene bridge | 3.5-3.7 ppm | 2H | Singlet/Multiplet |

| Piperazine protons | 2.5-3.5 ppm | 8H | Complex multiplet |

| Aromatic protons | 6.5-8.0 ppm | Variable | Doublets/Multiplets |

The piperazine ring protons would appear as complex multiplets in the range of 2.5 to 3.5 parts per million, with the eight protons of the ring showing overlapping signals due to their similar chemical environments. The specific splitting patterns would depend on the ring conformation and the rate of conformational exchange. The aromatic protons from both the coumarin nucleus and the 4-methoxyphenyl group would resonate in the range of 6.5 to 8.0 parts per million, with specific coupling patterns determined by their substitution patterns and electronic environments.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework of the molecule. The carbonyl carbon of the lactone would appear around 160 parts per million, while the aromatic carbons would resonate between 110 and 160 parts per million depending on their substitution patterns and electronic environments. The methyl carbons would appear between 15 and 25 parts per million, and the methoxy carbon would resonate around 55 parts per million.

Mass Spectrometry

Mass spectrometry analysis of 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one would reveal the molecular ion peak at mass-to-charge ratio 378, corresponding to the molecular weight of 378.5 atomic mass units. This molecular ion peak would serve as the primary identifier for the compound and would typically appear with moderate to high intensity depending on the ionization conditions and the stability of the molecular ion under the analytical conditions employed.

The fragmentation pattern of this compound would be characterized by several predictable cleavage pathways based on the relative stability of the resulting fragment ions. The most prominent fragmentation would likely occur at the methylene bridge connecting the coumarin and piperazine moieties, resulting in the loss of the entire piperazine-containing side chain. This fragmentation would produce a fragment ion corresponding to the 4-methyl-7,8-dimethylcoumarin portion of the molecule.

| Fragment Type | Expected Mass-to-Charge Ratio | Structure Lost | Resulting Ion |

|---|---|---|---|

| Molecular Ion | 378 | None | Complete molecule |

| Base Fragment | Variable | Piperazine side chain | Coumarin core |

| Methoxy Loss | 347 | OCH3 (31 amu) | Demethoxylated ion |

| Piperazine Fragment | Variable | Coumarin portion | N-phenylpiperazine |

| Phenyl Fragment | 77 | Extended structure | Tropylium ion |

Another significant fragmentation pathway would involve the loss of the methoxy group from the phenyl ring, resulting in a mass loss of 31 atomic mass units and producing a fragment ion at mass-to-charge ratio 347. This type of fragmentation is common in compounds containing methoxy substituents and reflects the relative ease of cleaving the carbon-oxygen bond in the methoxy group under mass spectrometric conditions.

The piperazine portion of the molecule might also undergo independent fragmentation, potentially producing characteristic fragment ions that could serve as diagnostic indicators for the presence of the N-(4-methoxyphenyl)piperazine moiety. These fragments would be particularly useful for structural confirmation and for distinguishing this compound from closely related analogs with different substitution patterns on the piperazine ring.

Infrared Spectroscopy

Infrared spectroscopy analysis of 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent and diagnostic absorption would be the carbonyl stretch of the lactone group, which would appear as a sharp, intense peak around 1730 to 1750 wavenumbers. This absorption would be shifted to higher frequency compared to typical ketone carbonyls due to the increased electrophilic character of the carbonyl carbon in the lactone environment.

The aromatic carbon-hydrogen stretching vibrations would appear above 3000 wavenumbers, typically in the range of 3000 to 3100 wavenumbers, reflecting the sp2 hybridization of the aromatic carbon-hydrogen bonds. These peaks would be distinguishable from the aliphatic carbon-hydrogen stretches, which would appear below 3000 wavenumbers in the range of 2800 to 3000 wavenumbers. The multiple methyl groups in the molecule would contribute to the intensity of the aliphatic carbon-hydrogen stretching region.

| Functional Group | Wavenumber Range | Intensity | Description |

|---|---|---|---|

| Lactone C=O | 1730-1750 cm⁻¹ | Strong | Sharp peak |

| Aromatic C-H | 3000-3100 cm⁻¹ | Medium | Multiple peaks |

| Aliphatic C-H | 2800-3000 cm⁻¹ | Strong | Broad absorption |

| Aromatic C=C | 1450-1650 cm⁻¹ | Medium | Multiple peaks |

| C-O-C (ether) | 1000-1300 cm⁻¹ | Strong | Broad absorption |

The aromatic carbon-carbon stretching vibrations would manifest as multiple peaks in the range of 1450 to 1650 wavenumbers, with the specific pattern depending on the substitution patterns of the aromatic rings. The presence of the methoxy group would contribute characteristic carbon-oxygen stretching vibrations in the range of 1000 to 1300 wavenumbers, appearing as strong, broad absorptions due to the ether linkage.

The piperazine ring would contribute characteristic nitrogen-carbon and carbon-carbon stretching vibrations, although these would often overlap with other absorptions in the fingerprint region below 1500 wavenumbers. The overall infrared spectrum would provide a unique fingerprint for the compound that could be used for identification and purity assessment.

Structural Isomers and Analogs

6,7-Dimethyl Isomer Analysis

The positional isomer 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one represents a closely related structural analog that differs only in the positioning of the methyl substituents on the coumarin core. This isomer, which carries the methyl groups at positions 6 and 7 instead of 7 and 8, provides an important comparison point for understanding the structure-activity relationships within this class of compounds.

The 6,7-dimethyl isomer maintains the same molecular formula of C23H26N2O3 and identical molecular weight of 378.5 grams per mole, making it a true positional isomer rather than a structural variant with different connectivity. The only difference lies in the substitution pattern on the benzene ring portion of the coumarin nucleus, where the methyl groups are shifted by one position along the aromatic ring. This seemingly minor structural modification can have significant implications for the compound's physical properties, chemical reactivity, and biological activity.

| Property | 7,8-Dimethyl Isomer | 6,7-Dimethyl Isomer |

|---|---|---|

| Molecular Formula | C23H26N2O3 | C23H26N2O3 |

| Molecular Weight | 378.5 g/mol | 378.5 g/mol |

| Methyl Positions | 7,8 | 6,7 |

| PubChem Identifier | 2078117 | 2016490 |

The electronic properties of the two isomers would differ due to the different positions of the electron-donating methyl groups relative to the lactone carbonyl and the attachment point of the piperazine side chain. In the 7,8-dimethyl isomer, one methyl group is positioned adjacent to the lactone oxygen, potentially influencing the carbonyl's electrophilic character through inductive and resonance effects. The 6,7-dimethyl isomer would show a different electronic distribution pattern, with the methyl groups positioned differently relative to these key functional groups.

From a synthetic perspective, both isomers would likely be prepared using similar methodologies, but the different substitution patterns of the starting coumarin precursors would require distinct synthetic routes. The choice between the two isomers might be influenced by the availability of appropriately substituted starting materials and the relative ease of introducing the piperazine side chain at the 4-position of each coumarin core.

The spectroscopic properties of the two isomers would show subtle but detectable differences. In nuclear magnetic resonance spectroscopy, the chemical shifts of the methyl groups would vary slightly due to their different electronic environments. The aromatic proton signals would also show different coupling patterns and chemical shifts reflecting the altered substitution pattern. Mass spectrometry would show identical molecular ion masses but potentially different fragmentation patterns due to the altered electronic properties of the aromatic system.

Structural Comparison with Related Derivatives

The coumarin-piperazine hybrid framework represented by 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one belongs to a broader family of structurally related compounds that have been extensively studied for their biological activities. These related derivatives showcase various modifications to the basic scaffold, including alterations to the coumarin substitution pattern, modifications of the piperazine linkage, and variations in the terminal phenyl ring substituents.

One significant class of related compounds involves modifications to the substituents on the coumarin nucleus. Research has demonstrated that compounds with different substitution patterns, such as those containing methoxy groups instead of methyl groups at positions 7 and 8, exhibit altered biological properties. For example, 7,8-dimethoxy analogs have been studied extensively and show different receptor binding affinities compared to the dimethyl variants. The presence of methoxy groups instead of methyl groups increases the hydrophilicity of the molecule and provides additional hydrogen bonding opportunities.

| Structural Feature | Current Compound | Related Variants |

|---|---|---|

| Coumarin Substitution | 7,8-Dimethyl | 7,8-Dimethoxy, 7-Methoxy, 4-Methyl variants |

| Linker Length | Methylene (1 carbon) | Ethylene, Propylene, Butylene chains |

| Phenyl Substitution | 4-Methoxy | 2-Methoxy, 3,4-dimethoxy, fluoro variants |

| Core Structure | Coumarin | Quinolone, benzofuran alternatives |

Modifications to the length and nature of the alkyl chain connecting the coumarin and piperazine moieties represent another important structural variation. Studies on related compounds have explored ethylene, propylene, and butylene linkers, with research indicating that the optimal chain length varies depending on the intended biological activity. Longer alkyl chains generally increase molecular flexibility but may reduce binding affinity to certain targets due to entropic penalties associated with conformational restriction upon binding.

The substitution pattern on the terminal phenyl ring attached to the piperazine nitrogen has also been systematically varied in related compounds. While the current compound features a 4-methoxy substitution, related derivatives have been prepared with 2-methoxy, 3,4-dimethoxy, and various halogen substituents. Research has shown that the position and nature of these substituents significantly influence receptor binding affinities, with ortho-methoxy substitution often providing enhanced activity compared to para-substitution in certain biological assays.

Alternative heterocyclic cores have also been explored as replacements for the coumarin nucleus while maintaining the piperazine-phenyl side chain. Quinolone-based analogs have shown particularly interesting antibacterial properties, with some compounds demonstrating enhanced activity against resistant bacterial strains compared to their coumarin counterparts. These structural modifications highlight the versatility of the piperazine-phenyl pharmacophore and its compatibility with various aromatic heterocyclic scaffolds.

Properties

IUPAC Name |

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-16-4-9-21-18(14-22(26)28-23(21)17(16)2)15-24-10-12-25(13-11-24)19-5-7-20(27-3)8-6-19/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXHXAPFWQXXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The Pechmann reaction condenses phenols with β-keto esters under acidic conditions. For 7,8-dimethylchromen-2-one, 3,4-dimethylphenol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6–8 hours. The crude product is purified via recrystallization from ethanol, yielding colorless crystals (m.p. 145–148°C).

Reaction Conditions

| Reactants | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 3,4-Dimethylphenol | H₂SO₄ | 0–5°C | 8 h | 78% |

| Ethyl acetoacetate |

Kostanecki Acylation

Alternative routes employ the Kostanecki method, where 3,4-dimethylsalicylaldehyde undergoes cyclization with acetic anhydride and sodium acetate under reflux. This method offers superior regioselectivity for the 7,8-dimethyl substitution pattern, albeit with longer reaction times (12–15 hours) and moderate yields (65–70%).

Functionalization of the Chromenone Core

Bromination at the 4-Position

To introduce the methylene-piperazine moiety, the chromenone core undergoes bromination at the 4-position. Using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C, 4 h), 4-bromo-7,8-dimethylchromen-2-one is obtained in 85% yield. The brominated intermediate is critical for subsequent alkylation with piperazine derivatives.

Spectroscopic Validation

Alkylation with Piperazine Derivatives

The 4-bromo intermediate reacts with 1-(4-methoxyphenyl)piperazine in the presence of a base to form the methylene-linked piperazine-chromenone structure.

Nucleophilic Substitution

A mixture of 4-bromo-7,8-dimethylchromen-2-one (1 eq), 1-(4-methoxyphenyl)piperazine (1.2 eq), and potassium carbonate (2 eq) in anhydrous DMF is stirred at 80°C for 12 hours. The product precipitates upon cooling and is recrystallized from methanol to yield the target compound as a white solid (m.p. 182–185°C, yield 72%).

Optimization Notes

Mannich Reaction Alternative

Recent studies propose a Mannich-based approach for direct aminomethylation. 7,8-Dimethylchromen-2-one reacts with formaldehyde and 1-(4-methoxyphenyl)piperazine in ethanol under reflux (6 h, 70°C), yielding the target compound in 68% yield. While milder, this method requires precise stoichiometry to avoid polyalkylation.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.39 (d, J = 8.4 Hz, 1H, H-5), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.25 (s, 1H, H-3), 3.78 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂N), 2.60–2.55 (m, 8H, piperazine-H), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 160.1 (C=O), 154.2 (C-OCH₃), 148.5–115.2 (aromatic carbons), 58.3 (CH₂N), 52.1–45.8 (piperazine carbons), 20.4/19.8 (CH₃).

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Pechmann + Alkylation | High scalability, established protocol | Multiple steps, harsh conditions | 72% |

| Mannich Reaction | Fewer steps, milder conditions | Lower yield, stoichiometric precision required | 68% |

The Pechmann-alkylation route remains the most reliable for large-scale synthesis, while the Mannich approach offers a streamlined alternative for lab-scale production .

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, research has shown that compounds with similar structures can inhibit bacterial growth by targeting essential enzymes involved in peptidoglycan biosynthesis, such as MurB . The specific compound under discussion may possess similar activity due to its structural analogies.

Antioxidant Properties

Compounds containing the chromenone scaffold have been investigated for their antioxidant capabilities. The ability to scavenge free radicals is essential in preventing oxidative stress-related diseases. Case studies have demonstrated that modifications to the chromenone structure can enhance antioxidant activity, suggesting that 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one may also exhibit these beneficial effects .

Neuroprotective Effects

The piperazine moiety is often associated with neuroactive properties. Research indicates that compounds featuring this structure can modulate neurotransmitter systems, potentially offering neuroprotective effects against disorders such as Alzheimer's disease and other cognitive impairments . The specific compound may be explored for its ability to influence neurochemical pathways.

- Antimicrobial Study : A study published in RSC Advances evaluated various chromenone derivatives for their ability to inhibit bacterial growth. The results indicated that modifications to the chromenone structure significantly impacted antimicrobial efficacy, suggesting that similar modifications to 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one could yield promising results .

- Neuroprotective Research : In a review of neuroactive compounds containing piperazine, researchers highlighted several derivatives that demonstrated protective effects against neurodegeneration in animal models. These findings support further investigation into the neuroprotective potential of the compound .

Mechanism of Action

The mechanism of action of 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s uniqueness lies in its combination of 7,8-dimethyl coumarin and 4-methoxyphenylpiperazine groups. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Key Structural Features

Key Observations :

Spectroscopic and Analytical Data

- NMR Shifts :

- Coumarin Protons : The 7,8-dimethyl groups in the target compound would show singlet peaks at $ \delta $ ~2.25–2.35 ppm, similar to 6,8-dimethyl analogs ().

- Piperazine and Methoxy Protons : The piperazine methylene protons resonate at $ \delta $ ~3.50–4.00 ppm, while the methoxy group appears as a singlet at $ \delta $ ~3.75 ppm .

- Mass Spectrometry : HRMS would confirm the molecular ion peak at $ m/z $ 405.2052 (calculated for $ C{24}H{27}N3O3 $), analogous to ’s C6 compound ($ m/z $ 393.1417 for $ C{20}H{22}ClF2N3O $) .

Biological Activity

The compound 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a derivative of coumarin that has garnered interest due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against specific targets, and relevant research findings.

-

Acetylcholinesterase Inhibition :

Research indicates that coumarin derivatives, including this compound, exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. For example, related compounds have shown IC50 values ranging from 1.52 μM to 4.76 μM against AChE, suggesting a strong potential for cognitive enhancement or neuroprotective effects in conditions like Alzheimer's disease . -

Monoamine Oxidase Inhibition :

The compound also demonstrates inhibitory activity against monoamine oxidase (MAO), with reported IC50 values indicating moderate effectiveness compared to standard inhibitors . This activity may contribute to antidepressant effects by increasing levels of neurotransmitters such as serotonin and dopamine. -

Serotonin Receptor Affinity :

Some derivatives of coumarin have been evaluated for their affinity towards serotonin receptors (5-HT1A and 5-HT2A). Certain compounds showed nanomolar affinities, which could indicate potential applications in treating mood disorders .

Biological Activity Data

The following table summarizes key biological activities and IC50 values for the compound and its derivatives:

Case Studies

-

Neuroprotective Effects :

A study involving a series of coumarin derivatives demonstrated that compounds with piperazine linkages exhibited neuroprotective effects in models of oxidative stress, suggesting their potential utility in neurodegenerative diseases . -

Antidepressant Activity :

In animal models, certain derivatives showed significant antidepressant-like effects, correlating with their ability to inhibit MAO and enhance serotonin levels . This highlights the therapeutic potential of these compounds in mood disorders. -

Antimicrobial Activity :

While the primary focus has been on neurological targets, some studies have explored the antimicrobial properties of similar coumarin derivatives, indicating potential applications in treating infections .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one?

Methodological Answer:

The compound is typically synthesized via a multi-step approach:

Coumarin Core Formation : 7,8-Dimethylcoumarin is synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.

Piperazine Substitution : A Mannich reaction introduces the piperazine moiety by reacting the coumarin with formaldehyde and 4-(4-methoxyphenyl)piperazine. The methylene bridge (-CH₂-) is formed between the coumarin and piperazine groups.

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures purity. Yield optimization often involves adjusting reaction temperature (60–80°C) and catalyst (e.g., p-toluenesulfonic acid) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the coumarin scaffold (δ 6.1–6.3 ppm for H-3, δ 160–165 ppm for C-2) and piperazine integration (δ 2.5–3.5 ppm for N-CH₂).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 406.2).

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1720 cm⁻¹) and aromatic C-O (1250 cm⁻¹) confirm functional groups.

- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation from ethanol/acetone yields single crystals.

- Data Collection : Diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 113 K minimizes thermal motion artifacts.

- Refinement with SHELXL : The SHELX suite refines positional and anisotropic displacement parameters. Hydrogen bonding (e.g., N-H⋯O between piperazine and coumarin) and torsion angles (e.g., dihedral angle between coumarin and methoxyphenyl groups) are analyzed. R-factor < 0.05 ensures reliability .

Advanced: How do structural modifications in the piperazine or coumarin moieties influence neuroprotective activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Piperazine Modifications : Replacement of 4-methoxyphenyl with halogenated phenyl groups (e.g., 4-Cl) enhances blood-brain barrier permeability.

- Coumarin Substitutions : Electron-withdrawing groups (e.g., NO₂ at C-8) increase antioxidant capacity.

- Molecular Docking : AutoDock Vina assesses binding to NMDA receptors (PDB: 2A5S). Free energy values (ΔG) correlate with experimental IC₅₀ data.

- In Vivo Validation : Middle cerebral artery occlusion (MCAO) models in rodents measure infarct volume reduction post-treatment .

Advanced: What strategies address contradictions in crystallographic data interpretation?

Methodological Answer:

- Twinned Data Handling : SHELXL’s TWIN and BASF commands refine twin fractions and scale factors for overlapping reflections.

- High-Resolution Limits : Data truncation at 0.8 Å resolution minimizes noise.

- Validation Tools :

Advanced: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. HPLC monitors degradation products (e.g., hydrolysis of the coumarin lactone ring).

- Metabolic Stability : Liver microsomes (human/rat) quantify CYP450-mediated oxidation using LC-MS/MS. Half-life (t₁/₂) > 2 hours suggests suitability for in vivo studies.

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C confirms thermal stability during storage .

Advanced: What computational methods predict the compound’s pharmacokinetic profile?

Methodological Answer:

- ADME Prediction : SwissADME calculates parameters:

- Lipophilicity (LogP = 3.2 ± 0.2) indicates moderate blood-brain barrier penetration.

- Topological Polar Surface Area (TPSA) : <70 Ų suggests oral bioavailability.

- Molecular Dynamics (MD) Simulations : GROMACS models 100-ns trajectories to assess membrane permeability (POPC bilayers).

- PBPK Modeling : GastroPlus simulates plasma concentration-time profiles, validated against in vivo PK data .

Advanced: How are polymorphic forms of the compound identified and characterized?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180°C (Form I) vs. 175°C (Form II) distinguish polymorphs.

- Powder X-Ray Diffraction (PXRD) : Unique diffraction patterns (e.g., 2θ = 12.4°, 17.8° for Form I) confirm phase purity.

- Solvent Screening : Slurrying in 12 solvents (e.g., THF, acetonitrile) under varying temperatures induces polymorphic transitions.

- Bioavailability Comparison : Dissolution rates in biorelevant media (FaSSIF/FeSSIF) rank polymorph performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.